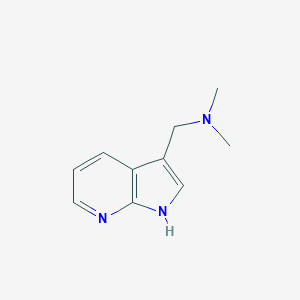
3-(Dimethylaminomethyl)-7-azaindole
Cat. No. B015110
Key on ui cas rn:
5654-92-2
M. Wt: 175.23 g/mol
InChI Key: RFLCFQLBXWLHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05614518
Procedure details


A mixture of 1H-pyrrolo[2,3-b]pyridine (18.07 g, 0.153 mol), dimethylamine hydrochloride (13.11 g, 0.161 mol) and paraformaldehyde (4.92 g, 0.164 mol) in n-butanol (500 ml) was heated at reflux for 35 minutes. The mixture was allowed to cool overnight and the precipitated solid collected by filtration. The filtrate was evaporated and the residue triturated with ethyl acetate to afford a second solid. The solids were combined, suspended in saturated aqueous potassium carbonate solution (500 ml) and extracted with dichloromethane (twice). The combined extracts were washed with saturated potassium carbonate (250 ml) then saturated sodium chloride solution (500 ml), dried (magnesium sulphate) then evaporated to a small volume, with the product crystallising out of solution during evaporation. Diethyl ether was added and the title compound collected as a solid (18.13 g, 67%). 1H NMR (360 MHz, DMSO-d6) δ2.19 (6H, s), 3.61 (2H, s), 7.03 (1H, dd, J1 =5, J2 =8 Hz), 7.36 (1H, d, J=2 Hz), 8.00 (1H, dd, J1 =2, J2 ==8 Hz), 8.20 (1H, dd, J1 =2, J2 =5 Hz), 11.47 (1H, broad s).





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC.C(=O)([O-])[O-].[K+].[K+]>[CH3:11][N:12]([CH2:14][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1)[CH3:13] |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.07 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=2C1=NC=CC2
|
|
Name
|
|
|
Quantity
|
13.11 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
4.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 35 minutes
|
|
Duration
|
35 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a second solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (twice)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with saturated potassium carbonate (250 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated sodium chloride solution (500 ml), dried (magnesium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then evaporated to a small volume, with the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallising out of solution during evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the title compound collected as a solid (18.13 g, 67%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC1=CNC2=NC=CC=C21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
